4-Chloro-2-isopropylquinazoline
Overview
Description
4-Chloro-2-isopropylquinazoline is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol. It is a derivative of quinazoline, a bicyclic compound consisting of two fused rings: a benzene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-isopropylquinazoline can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-4-isopropylquinazoline with appropriate reagents under controlled conditions. The reaction typically requires heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-isopropylquinazoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
4-Chloro-2-isopropylquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-Chloro-2-isopropylquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-2-isopropylquinazoline is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Quinazoline: The parent compound without the chloro and isopropyl groups.
2-Chloroquinazoline: A related compound with a different position of the chlorine atom.
2-Isopropylquinazoline: A compound with the isopropyl group but without the chlorine atom.
Properties
IUPAC Name |
4-chloro-2-propan-2-ylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-7(2)11-13-9-6-4-3-5-8(9)10(12)14-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKTYOPSVDYTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676398 | |
Record name | 4-Chloro-2-(propan-2-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38154-42-6 | |
Record name | 4-Chloro-2-(propan-2-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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